Ethyl 3-(ethenyloxy)benzoate
Description
Ethyl 3-(ethenyloxy)benzoate is an ester derivative of benzoic acid featuring an ethenyloxy (vinyloxy) substituent at the 3-position of the aromatic ring and an ethyl ester group at the carboxylate position. Such esters are typically synthesized via nucleophilic substitution or coupling reactions, with applications in organic synthesis, polymer chemistry (due to the polymerizable ethenyl group), and pharmaceuticals .
Properties
CAS No. |
61031-65-0 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 3-ethenoxybenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-13-10-7-5-6-9(8-10)11(12)14-4-2/h3,5-8H,1,4H2,2H3 |
InChI Key |
BHZPPELSGKUCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(ethenyloxy)benzoate can be synthesized through the esterification of 3-(ethenyloxy)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(ethenyloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 3-(ethenyloxy)benzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 3-(ethenyloxy)benzoic acid and ethanol.
Reduction: 3-(ethenyloxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(ethenyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(ethenyloxy)benzoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of ethyl 3-(ethenyloxy)benzoate, highlighting differences in substituents, synthesis yields, and spectral properties:
Substituent Impact:
- Electron-donating groups (e.g., methoxy in Ethyl 3-methoxybenzoate ): Increase electron density on the aromatic ring, enhancing stability and altering reactivity in electrophilic substitutions.
- Electron-withdrawing groups (e.g., nitro in Ethyl 3-nitrobenzoate ): Decrease electron density, directing electrophilic attacks to meta/para positions and increasing ester hydrolysis resistance.
- Polymerizable groups (e.g., ethenyloxy or but-3-enyloxy in L2 ): Enable applications in crosslinked polymers or liquid crystals.
Physicochemical Properties
- Solubility : Hydrophobic substituents (e.g., octyloxy in L2 ) reduce water solubility, while polar groups (e.g., nitro , hydroxy ) enhance solubility in polar solvents.
- Thermal stability : Compounds with electron-withdrawing groups (e.g., nitro, sulfonyl) exhibit higher thermal stability due to reduced electron density .
- Spectroscopy : FT-IR peaks for ester carbonyl (C=O) typically appear near 1715 cm⁻¹, while keto groups (e.g., in benzoylacetate) show additional peaks at 1670 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
